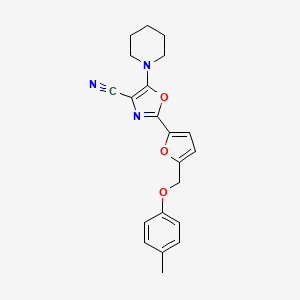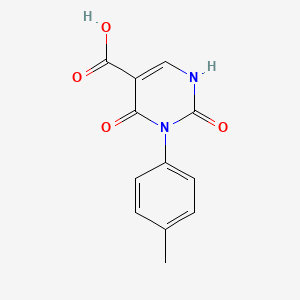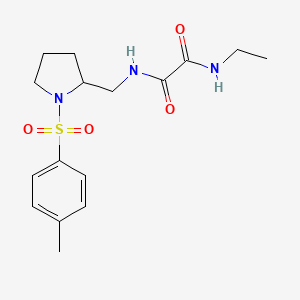
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as PFT-α, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Applications De Recherche Scientifique
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα has also been studied for its potential neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are both implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα exerts its effects by inhibiting the activity of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and apoptosis. 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα binds to the p53 protein, preventing it from activating downstream targets that promote cell death. This leads to the accumulation of damaged cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, it has also been shown to have anti-inflammatory effects. 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα inhibits the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα is its specificity for p53 inhibition. Unlike other compounds that inhibit p53, 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα does not affect the activity of other proteins in the p53 pathway. This makes it a valuable tool for studying the role of p53 in various biological processes.
However, one limitation of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα on normal cells and tissues are not well understood, and further studies are needed to fully elucidate its safety profile.
Orientations Futures
There are several exciting future directions for 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα research. One area of interest is the development of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα analogs with improved solubility and bioavailability. These analogs could potentially be used as therapeutic agents for cancer and neurodegenerative diseases.
Another area of interest is the study of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα in combination with other drugs or therapies. 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, and further studies could investigate whether it could be used in combination with other therapies to improve treatment outcomes.
Conclusion:
In conclusion, 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα is a small molecule compound with significant potential for scientific research applications. Its specificity for p53 inhibition, anticancer properties, neuroprotective effects, and anti-inflammatory effects make it a valuable tool for studying various biological processes. While there are limitations to its use, further research could lead to the development of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα analogs with improved properties and the identification of new therapeutic applications.
Méthodes De Synthèse
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα can be synthesized using a multi-step process that involves the reaction of 5-(piperidin-1-yl)oxazole-4-carbonitrile with 5-(bromomethyl)furan-2-yl)toluene in the presence of a base. The resulting product is then purified using column chromatography to obtain 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα in high purity.
Propriétés
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-5-7-16(8-6-15)25-14-17-9-10-19(26-17)20-23-18(13-22)21(27-20)24-11-3-2-4-12-24/h5-10H,2-4,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYYUDCPUYAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2623308.png)
![[2,2'-Bipyridine]-3,3'-diyldimethanol](/img/structure/B2623309.png)



![5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid](/img/structure/B2623314.png)


![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2623322.png)
![methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2623323.png)


![2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile](/img/structure/B2623329.png)
